1,2,3-Tris(dodecyloxy)-5-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(dodecyloxy)-5-ethynylbenzene: is a compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their intriguing optoelectronic and photophysical properties. The presence of long alkyl chains (dodecyloxy groups) attached to the benzene ring enhances the solubility and self-assembly behavior of the compound, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-1,2,3-tris(dodecyloxy)benzene.
Grignard Reaction: The bromo compound is reacted with magnesium in dry tetrahydrofuran (THF) to form the Grignard reagent.
Ethynylation: The Grignard reagent is then treated with an ethynylating agent to introduce the ethynyl group at the 5-position of the benzene ring.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(dodecyloxy)-5-ethynylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene involves its ability to self-assemble into ordered structures due to the presence of long alkyl chains. These chains induce phase separation between the aromatic core and the flexible side chains, leading to the formation of columnar structures. The compound’s unique molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, through hydrophobic and π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tris(dodecyloxy)benzene: Lacks the ethynyl group but shares similar self-assembly properties.
2,3,4-Tris(dodecyloxy)benzenesulfonic acid: Contains a sulfonic acid group, making it more hydrophilic.
5-Bromo-1,2,3-tris(dodecyloxy)benzene: A precursor in the synthesis of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in materials science and organic synthesis .
Eigenschaften
Molekularformel |
C44H78O3 |
---|---|
Molekulargewicht |
655.1 g/mol |
IUPAC-Name |
1,2,3-tridodecoxy-5-ethynylbenzene |
InChI |
InChI=1S/C44H78O3/c1-5-9-12-15-18-21-24-27-30-33-36-45-42-39-41(8-4)40-43(46-37-34-31-28-25-22-19-16-13-10-6-2)44(42)47-38-35-32-29-26-23-20-17-14-11-7-3/h4,39-40H,5-7,9-38H2,1-3H3 |
InChI-Schlüssel |
BNEGJKCHUXNVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.